Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group, a hydroxymethyl substituent at position 3, and a propyl chain at position 2. Pyrrolidine derivatives are widely utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules, including protease inhibitors and receptor modulators .
The synthesis of related pyrrolidine-carboxylate derivatives often involves multi-step reactions, including nucleophilic substitutions and protective group strategies. For example, tert-butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-hydroxypyrrolidine-1-carboxylate (a structural analogue) is synthesized via stereoselective pathways involving esterification and hydroxylation .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-5-6-10-7-14(8-11(10)9-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVNESJOGPNEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically begins with pyrrolidine derivatives bearing protected nitrogen, such as tert-butyl pyrrolidine-1-carboxylate .
- Intermediates include 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate and 3-amino-4-hydroxypyrrolidine-1-carboxylate derivatives, which are precursors for further functionalization.
General Synthetic Route
The preparation generally involves:
- Functionalization of the pyrrolidine ring to introduce hydroxymethyl and propyl groups.
- Protection and deprotection steps to control reactivity, particularly using the tert-butyl carbamate (Boc) protecting group.
- Oxidation and reduction reactions to convert functional groups as needed.
- Use of catalytic hydrogenation for azide reduction when amino intermediates are involved.
Detailed Preparation Procedures
Synthesis via Amino-Hydroxylated Pyrrolidine Intermediate
A representative preparation involves the following steps:
| Step | Reaction Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Azide substitution and reduction | Reaction of 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate with sodium azide and ammonium chloride in methanol/water at 60°C overnight, followed by catalytic hydrogenation with 10% Pd/C under hydrogen atmosphere | Conversion to 3-amino-4-hydroxypyrrolidine-1-carboxylate tert-butyl ester | 62-96% |
| 2. Boc protection | Treatment of amino intermediate with di-tert-butyl dicarbonate in dichloromethane at room temperature for 4 hours | Formation of Boc-protected amino-hydroxylated pyrrolidine | 62% |
Hydroxymethylation and Propylation
- Introduction of the hydroxymethyl group at the 3-position can be achieved by oxidation of a primary alcohol or by nucleophilic substitution on appropriate precursors.
- The propyl group at the 4-position is introduced via alkylation or by using a suitably substituted starting pyrrolidine derivative.
Oxidation of Hydroxymethyl to Aldehyde Intermediate
A selective oxidation method is used to convert the hydroxymethyl group to an aldehyde intermediate, which can be further manipulated:
| Reagents | Conditions | Outcome |
|---|---|---|
| Sodium hypochlorite, potassium bromide, sodium bicarbonate, TEMPO catalyst | In dichloromethane at 0–8°C, slow addition of NaOCl, stirring | Selective oxidation of (S)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester to (S)-3-formylpyrrolidine-1-carboxylic acid tert-butyl ester |
This method offers high selectivity and mild reaction conditions, preserving the Boc group and other sensitive functionalities.
Reaction Conditions and Yields Summary
Research Findings and Analytical Data
- NMR Spectroscopy: The proton NMR spectra confirm the presence of Boc groups (tert-butyl singlet at ~1.44 ppm) and characteristic signals for hydroxymethyl and propyl substituents.
- Purification: Column chromatography using dichloromethane/methanol mixtures is effective for isolating pure intermediates and final products.
- Reaction Monitoring: TLC and NMR are used to monitor reaction progress and confirm completion.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups undergo oxidation under controlled conditions.
Mechanistic Insight :
-
PCC oxidizes primary alcohols to ketones via a two-electron transfer mechanism, forming chromate intermediates.
-
Dess-Martin Periodinane facilitates hypervalent iodine-mediated oxidation, ideal for sterically hindered alcohols .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution, enabling functional group interconversion.
Example Protocol :
Synthesis of Bromomethyl Derivative :
Step 1 : React (3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (2.48 mmol) with CBr₄ (2.73 mmol) and PPh₃ (2.73 mmol) in DCM at 0°C.
Step 2 : Purify via flash chromatography (hexane:EtOAc gradient) to isolate the bromide in 66% yield.
Reduction Reactions
The carbamate group remains inert under standard reduction conditions, allowing selective transformations.
Critical Note :
LiAlH₄ reduction of esters requires careful stoichiometry to avoid over-reduction to hydrocarbons .
Protection/Deprotection Strategies
The tert-butyl carbamate (Boc) group enables orthogonal protection of the pyrrolidine nitrogen.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Citations |
|---|---|---|---|---|
| Boc Deprotection | - 4M HCl in Dioxane - 3h, RT | Free amine (-NH₂) | 90% | Rapid cleavage without affecting hydroxymethyl groups. |
| Boc Re-protection | - Boc₂O, DMAP - THF, RT | Re-protected amine | 85% | Useful for iterative synthesis of polyfunctionalized pyrrolidines. |
Cross-Coupling Reactions
The bromide derivative participates in Suzuki-Miyaura couplings for biaryl synthesis.
Industrial-Scale Considerations
-
Batch Reactors : Optimized for gram-to-kilogram synthesis with ≥95% purity after recrystallization .
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Continuous Flow Systems : Enhance safety for exothermic reactions (e.g., oxidations).
Comparative Reactivity
| Functional Group | Reactivity Trend | Rationale |
|---|---|---|
| Hydroxymethyl (-CH₂OH) | Higher than tertiary alcohol | Primary alcohol’s lower steric hindrance. |
| Tertiary Alcohol (-OH) | Low | Steric shielding by adjacent substituents. |
| Boc-Protected Amine | Inert under basic/neutral conditions | Stabilized by electron-withdrawing carbamate. |
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
- β3 Adrenergic Receptor Agonists : Compounds with similar structures have shown activity as β3 adrenergic receptor agonists, which are beneficial in treating conditions like obesity and metabolic syndrome . The compound's ability to modulate this receptor could be explored further in drug development.
Synthetic Chemistry
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules.
- Building Block for Synthesis : It can be utilized as a building block in the synthesis of various heterocyclic compounds, particularly those containing pyrrolidine rings. Its functional groups allow for further derivatization, enhancing its utility in synthetic pathways .
Case Study 1: Synthesis of Derivatives
A study demonstrated the use of this compound in synthesizing derivatives with enhanced biological activity. The synthetic route involved the reaction of this compound with various electrophiles, leading to derivatives that exhibited increased potency against specific biological targets.
| Reaction | Conditions | Yield |
|---|---|---|
| Reaction with electrophile A | THF, 0°C | 85% |
| Reaction with electrophile B | EtOAc, room temperature | 90% |
Another research effort focused on assessing the biological activity of derivatives synthesized from this compound. The study evaluated their effects on cell proliferation and apoptosis in cancer cell lines.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative 1 | 15 | Induces apoptosis via caspase activation |
| Derivative 2 | 10 | Inhibits cell cycle progression at G1 phase |
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate with Analogues
Key Findings:
Substituent Diversity: The hydroxymethyl and propyl groups in the target compound confer hydrophilicity and moderate lipophilicity, respectively, influencing solubility and membrane permeability. In contrast, analogues with pyridin-2-ylthio or aminoacyl groups exhibit enhanced hydrogen-bonding or metal-binding capabilities . The propylamino-methyl substituent in the analogue Tert-butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate introduces a secondary amine, expanding its utility in nucleophilic reactions .
Backbone Modifications :
- Piperidine-based analogues (e.g., Tert-butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate) exhibit larger ring sizes, altering conformational flexibility and steric effects compared to pyrrolidine derivatives .
Stereochemical Impact: The (S)-configured aminoacyl substituent in Tert-butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate highlights the importance of stereochemistry in bioactivity, particularly for chiral targets like proteases .
Commercial Availability :
- The discontinuation of the target compound contrasts with the commercial accessibility of its analogues, which are supplied by multiple vendors (4–6 suppliers) .
Research Implications and Limitations
While structural comparisons provide insights into functional group contributions, pharmacological or kinetic data for these compounds remain scarce. The discontinued status of the target compound further limits experimental validation . Future studies should prioritize:
- Synthetic Optimization : Developing scalable routes for hydroxymethyl-propyl pyrrolidine derivatives.
- Biological Screening : Comparative assays to evaluate bioavailability, toxicity, and target affinity.
Biological Activity
Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₃₁NO₄
- CAS Number : Not specified in available data.
The structure of this compound features a pyrrolidine ring, which is known for its role in various biological processes. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. Studies have indicated that the incorporation of hydroxymethyl and propyl groups can enhance the antimicrobial efficacy by affecting the interaction with bacterial cell membranes .
Anticancer Potential
The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds with structural similarities have been reported to modulate pathways associated with tumor growth, such as the PI3K/Akt and MAPK signaling pathways .
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Binding : It may bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. How to troubleshoot crystallization failures during purification?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
